1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride
Description
The compound 1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride is a structurally complex molecule featuring a central pyridine ring substituted at the 2- and 6-positions with 4-(trifluoromethyl)phenyl groups. The 4-position of the pyridine is functionalized with a 2-(dibutylamino)ethanol moiety, which is protonated as a hydrochloride salt.
Properties
CAS No. |
38492-76-1 |
|---|---|
Molecular Formula |
C29H33ClF6N2O |
Molecular Weight |
575.0 g/mol |
IUPAC Name |
1-[2,6-bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C29H32F6N2O.ClH/c1-3-5-15-37(16-6-4-2)19-27(38)22-17-25(20-7-11-23(12-8-20)28(30,31)32)36-26(18-22)21-9-13-24(14-10-21)29(33,34)35;/h7-14,17-18,27,38H,3-6,15-16,19H2,1-2H3;1H |
InChI Key |
MSUSHVMOFURADQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O.Cl |
Origin of Product |
United States |
Preparation Methods
Pyridine Core Synthesis
The 2,6-bis[4-(trifluoromethyl)phenyl]pyridine scaffold is typically constructed via cyclization reactions using fluorinated building blocks. A validated approach involves:
NH₄I/Na₂S₂O₄-Mediated Cyclization
- Procedure :
- React hexafluoroacetylacetone with O-acyl oximes under reductive conditions (NH₄I/Na₂S₂O₄ in CH₃CN/H₂O) to form 4,6-bis(trifluoromethyl)pyridine derivatives.
- Conditions : 20–35°C, 6–10 hours, inert atmosphere.
- Yield : 74–90% (analogous systems).
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | NH₄I, Na₂S₂O₄, CH₃CN/H₂O | N–O bond cleavage and ring closure |
| Workup | Column chromatography (PE/EA) | Purification of pyridine core |
Ethanolamine Side-Chain Introduction
The 2-(dibutylamino)ethanol moiety is installed via nucleophilic substitution or reductive amination :
Method A: Alkylation of Dibutylamine
- React 4-chloromethylpyridine intermediate with dibutylamine in THF at reflux.
- Yield : ~78% (based on analogous piperazine derivatives).
Method B: Reductive Amination
- Condense aldehyde intermediates (from pyridine core oxidation) with dibutylamine using NaBH₄ or LiAlH₄.
- Example :
Hydrochloride Salt Formation
Final protonation with HCl gas or aqueous HCl in ether yields the hydrochloride salt:
- Procedure : Stir freebase compound in anhydrous ether, bubble HCl gas, and filter precipitate.
- Purity : ≥99% (GC analysis).
Optimized Synthetic Route
Combining the above steps:
Analytical Characterization
Critical data for verification:
- Molecular Formula : C₂₉H₃₂F₆N₂O·HCl
- Exact Mass : 538.242 g/mol (freebase)
- PSA : 36.36 Ų
- Key Spectral Data :
- ¹H NMR (CDCl₃): δ 8.2 (pyridine-H), 4.1 (–CH₂OH), 2.6 (–N(CH₂CH₂CH₂CH₃)₂)
Challenges and Solutions
- Steric Hindrance : Bulky trifluoromethyl groups necessitate prolonged reaction times for cyclization (10–12h).
- Purification : Use silica gel chromatography (PE/EA = 10:1) to isolate intermediates.
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
The trifluoromethyl (CF₃) groups in the target compound are electron-withdrawing, which may stabilize the aromatic system and influence electronic interactions with biological targets. Similar CF₃-substituted aromatic systems are prevalent in pharmaceuticals, such as Sorafenib Tosylate (CAS 475207-59-1), a kinase inhibitor used in cancer therapy. However, Sorafenib incorporates a urea linkage and pyridinecarboxamide group instead of an aminoethanol moiety, leading to distinct solubility and pharmacokinetic profiles .
Analogous Compounds from Catalogs
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This analog shares bis(trifluoromethyl)phenyl substituents but lacks the pyridine core and dibutylamino group. The absence of a basic amine reduces its water solubility compared to the hydrochloride salt of the target compound .
- 1-[3,5-Dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea: A urea derivative with halogenated pyridine and benzoyl groups. Its higher molecular weight (MW ≈ 600 g/mol) and multiple halogen substituents likely increase lipophilicity, contrasting with the target compound’s aminoethanol-driven polarity .
Physicochemical and Pharmacokinetic Considerations
The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral analogs like 1-[3,5-bis(trifluoromethyl)phenyl]ethanol. The dibutylamino group may also improve blood-brain barrier penetration relative to bulkier urea-based structures (e.g., the urea derivative in ) .
Data Table: Key Comparisons
Biological Activity
1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride, commonly referred to as compound RTI1191, is a chemical compound with significant biological activity. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
- Molecular Formula : C29H32ClF6N2O
- Molecular Weight : 538.568 g/mol
- Density : Not available
- Boiling Point : Not available
- Flash Point : Not available
- LogP : 8.38880
Antimicrobial Properties
Research indicates that RTI1191 exhibits potent antimicrobial activity. In vitro studies have shown effectiveness against a variety of bacterial strains, including:
- Staphylococcus aureus (MRSA)
- Bacillus subtilis
- Enterococcus faecium
The Minimum Inhibitory Concentration (MIC) values for these pathogens demonstrate its potential as an antimicrobial agent. For instance, the MIC against MRSA was reported as low as 0.0338 mg/mL, indicating strong efficacy against resistant strains .
Anti-inflammatory Effects
In addition to its antimicrobial properties, RTI1191 has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various cell lines. This property could make it a candidate for treating inflammatory diseases.
The mechanism by which RTI1191 exerts its biological effects appears to involve interaction with specific receptors or enzymes that mediate cellular responses to infection and inflammation. Further research is required to elucidate the precise pathways involved.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of RTI1191 involved testing against several bacterial strains using standard agar diffusion methods. The results indicated that RTI1191 produced significant inhibition zones compared to control substances like Gentamicin and Tobramycin. The average inhibition zone diameter for MRSA was recorded at 20 mm, showcasing its potential as a therapeutic agent in combating antibiotic-resistant infections .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory activity, RTI1191 was administered to cultured macrophages stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in the secretion of TNF-alpha and IL-6 cytokines, suggesting that RTI1191 effectively modulates inflammatory responses in immune cells .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC (mg/mL) | Inhibition Zone (mm) | Cytokine Reduction (%) |
|---|---|---|---|---|
| Antimicrobial | Staphylococcus aureus (MRSA) | 0.0338 | 20 | N/A |
| Antimicrobial | Bacillus subtilis | N/A | N/A | N/A |
| Anti-inflammatory | Macrophages | N/A | N/A | TNF-alpha: 50% |
| IL-6: 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
